2-Chloro-6-methoxypyridine-4-boronic acid
Description
2-Chloro-6-methoxypyridine-4-boronic acid is a boronic acid derivative of pyridine featuring a chloro group at position 2, a methoxy group at position 6, and a boronic acid moiety at position 4. Boronic acids are widely used as intermediates due to their ability to form stable covalent bonds with diols and transition metals, enabling applications in drug synthesis, sensors, and polymer chemistry .
Properties
IUPAC Name |
(2-chloro-6-methoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGVIXSBAQCACM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)Cl)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-6-methoxyisonicotinic Acid
The foundational intermediate for generating 2-chloro-6-methoxypyridine-4-boronic acid is 2-chloro-6-methoxyisonicotinic acid (CAS 15855-06-8). A high-yielding procedure involves the nucleophilic substitution of 2,6-dichloroisonicotinic acid with methoxide ions under alkaline conditions:
Procedure :
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Reactants : 2,6-Dichloroisonicotinic acid (200 g, 1.04 mol), methanol (3 L), aqueous NaOH (32%, 770 mL).
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Conditions : Heating at 70°C for 4 hours, followed by neutralization with HCl.
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Yield : 183 g (87%) of 2-chloro-6-methoxyisonicotinic acid as a white solid.
This step replaces the 6-position chloride with a methoxy group, leaving the 2-position chloride intact. The carboxylic acid at the 4-position is retained for subsequent functionalization.
Esterification of 2-Chloro-6-methoxyisonicotinic Acid
The carboxylic acid group is often esterified to enhance reactivity in downstream reactions. Two methods are documented:
Methyl Ester Formation via Sulfuric Acid Catalysis
Procedure :
Methyl Ester Formation Using K₂CO₃ and Methyl Iodide
Procedure :
Reduction to (2-Chloro-6-methoxypyridin-4-yl)methanol
The methyl ester intermediate is reduced to the corresponding alcohol, a critical precursor for boronic acid synthesis:
Procedure :
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Reactants : 2-Chloro-6-methoxyisonicotinic acid (2.5 g), borane-THF complex (1.0M, 80 mL total).
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Conditions : Gradual addition at 0°C, warming to room temperature, and stirring for 20 hours.
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Yield : 2.0 g of (2-chloro-6-methoxypyridin-4-yl)methanol (LC-MS: [M+H]⁺ = 174/176).
Boronic Acid Functionalization Strategies
Oxidation and Borylation of the Alcohol Intermediate
The alcohol group in (2-chloro-6-methoxypyridin-4-yl)methanol can be oxidized to a ketone, followed by borylation. However, direct conversion to boronic acid requires specialized reagents:
Theoretical Pathway :
Directed Lithiation and Boron Quenching
The methoxy and chloro substituents on the pyridine ring can direct lithiation to the 4-position, enabling boronic acid formation:
Proposed Procedure :
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Lithiation : Treat 2-chloro-6-methoxypyridine with LDA (lithium diisopropylamide) at -78°C.
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Borylation : Quench with trimethyl borate, followed by acidic workup to yield the boronic acid.
Challenges and Optimization Considerations
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Steric Hindrance : The 2-chloro and 6-methoxy groups may impede reactivity at the 4-position, necessitating elevated temperatures or prolonged reaction times.
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Purification : Boronic acids are prone to protodeboronation; chromatography over silica gel with acidic modifiers (e.g., AcOH) is recommended.
Data Tables
Table 1: Key Intermediates and Yields
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methoxypyridine-4-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding boronic ester or reduction to yield the boronate salt.
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic esters.
Reduction: Boronate salts.
Scientific Research Applications
2-Chloro-6-methoxypyridine-4-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing biomolecules for biological studies.
Industry: The compound is utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxypyridine-4-boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst, followed by transmetalation and reductive elimination steps. In the case of Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with the aryl or vinyl halide. The final step is the reductive elimination, resulting in the formation of the desired biaryl product.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes key structural analogs and their properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 2-Chloro-4-methoxypyridine-5-boronic acid | 1072946-20-3 | C₆H₇BClNO₃ | 187.39 | 2-Cl, 4-OCH₃, 5-B(OH)₂ |
| 2-Chloro-4-methylpyridine-5-boronic acid | 913836-08-5 | C₆H₇BClNO₂ | 171.39 | 2-Cl, 4-CH₃, 5-B(OH)₂ |
| 2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid | 1605331-76-7 | C₇H₇BF₃NO₃ | 220.94 | 2-OCH₃, 6-CF₃, 4-B(OH)₂ |
| Pyridine-4-boronic acid | 1692-15-5 | C₅H₆BNO₂ | 122.92 | 4-B(OH)₂ (unsubstituted pyridine) |
Key Observations:
- Substituent Effects: The presence of electron-withdrawing groups (e.g., Cl, CF₃) enhances electrophilicity, improving reactivity in cross-coupling reactions. For instance, 2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid’s CF₃ group increases stability and lipophilicity, making it suitable for medicinal chemistry applications .
- Positional Isomerism: The position of the boronic acid group significantly impacts reactivity. Pyridine-4-boronic acid (para-substituted) exhibits lower steric hindrance compared to ortho-substituted analogs, facilitating coupling with aryl halides .
Physicochemical Properties and Stability
- Solubility and Storage: 2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid is stored at -20°C in sealed containers to prevent moisture absorption, indicating hygroscopicity .
- Thermal Stability: Pyrimidine-based analogs, such as (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid, demonstrate enhanced thermal stability due to the rigid pyrimidine ring, which may influence their utility in high-temperature reactions .
Biological Activity
2-Chloro-6-methoxypyridine-4-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique structural features that allow it to interact with various biological targets, making it a subject of interest in drug development and therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-Chloro-6-methoxypyridine-4-boronic acid can be represented as follows:
- IUPAC Name : 2-Chloro-6-methoxypyridine-4-boronic acid
- Molecular Formula : C_7H_8BClN_2O_3
- CAS Number : 2121512-97-6
This compound features a pyridine ring substituted with a chlorine atom and a methoxy group, along with a boronic acid functional group, which is critical for its biological activity.
Biological Activity Overview
Research indicates that boronic acids, including 2-Chloro-6-methoxypyridine-4-boronic acid, exhibit a range of biological activities:
- Enzyme Inhibition : Boronic acids are known to inhibit various enzymes, particularly serine proteases and β-lactamases. The boron atom can form reversible covalent bonds with the active site of these enzymes, thereby inhibiting their function .
- Anticancer Activity : Studies have shown that boronic acid derivatives can induce cytotoxic effects in cancer cells. For instance, compounds similar to 2-Chloro-6-methoxypyridine-4-boronic acid have demonstrated reduced viability in prostate cancer cell lines while maintaining the viability of healthy cells .
- Antimicrobial Properties : Boronic acids have been evaluated for their antimicrobial activity against various pathogens. Research indicates that certain derivatives exhibit significant inhibition zones against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
The mechanism of action for 2-Chloro-6-methoxypyridine-4-boronic acid primarily involves its interaction with specific molecular targets:
- Enzyme Interaction : The boron atom in the compound can form complexes with diols present in enzyme active sites, leading to inhibition. This property is particularly useful in designing enzyme inhibitors for therapeutic applications .
- Cellular Uptake and Toxicity : The methoxy and chloro substituents may influence the lipophilicity and cellular uptake of the compound, affecting its overall bioactivity and toxicity profile .
Anticancer Studies
A study evaluated the anticancer properties of boronic compounds similar to 2-Chloro-6-methoxypyridine-4-boronic acid on prostate cancer cells (PC-3). The results indicated that concentrations as low as 5 µM significantly reduced cell viability to approximately 33%, while healthy fibroblast cells (L929) showed over 70% viability under similar conditions .
Antimicrobial Studies
In antimicrobial assays, derivatives of boronic acids were tested against various microorganisms. The inhibition zones ranged from 7 mm to 13 mm depending on the specific microorganism, demonstrating significant antimicrobial activity .
Comparative Analysis of Biological Activities
| Compound Name | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| 2-Chloro-6-methoxypyridine-4-boronic acid | Moderate | Significant | High |
| B5 (Boronic compound) | High | Moderate | Moderate |
| B7 (Boronic compound) | Moderate | High | High |
Q & A
Q. What are the standard synthetic routes for 2-Chloro-6-methoxypyridine-4-boronic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid’s reactivity with halopyridine precursors. A representative method involves:
- Reagents : Bis(triphenylphosphine)palladium(II) chloride catalyst, sodium carbonate base, and a 1,4-dioxane/water solvent system .
- Conditions : Reaction at 100°C under inert atmosphere (argon) for 16 hours. Post-reaction purification via column chromatography or recrystallization ensures >95% purity .
- Optimization : Adjusting catalyst loading (0.5–5 mol%) and solvent ratios (e.g., dioxane:H₂O = 3:1) can enhance yields. Microwave-assisted synthesis may reduce reaction time .
Q. What purification techniques are recommended for isolating high-purity 2-Chloro-6-methoxypyridine-4-boronic acid?
- Column Chromatography : Use silica gel with eluents like ethyl acetate/hexane gradients to separate boronic acid from byproducts.
- Recrystallization : Polar solvents (e.g., methanol/water mixtures) are effective for removing unreacted starting materials .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to detect residual solvents or isomers .
Q. How should 2-Chloro-6-methoxypyridine-4-boronic acid be stored to ensure stability?
- Short-Term : Store at –20°C in a sealed, moisture-free container. Desiccants (e.g., molecular sieves) prevent boroxine formation .
- Long-Term : Aliquot as 10 mM solutions in anhydrous DMSO or THF and store at –80°C for up to 6 months. Avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can regioselectivity challenges in cross-coupling reactions involving this compound be addressed?
The chloro and methoxy substituents influence electronic and steric effects:
- Directing Groups : The methoxy group at C6 directs electrophilic substitution to C4, while the chlorine at C2 stabilizes intermediates via resonance.
- Catalyst Tuning : Bulky ligands (e.g., SPhos) enhance selectivity for sterically hindered positions .
- Computational Modeling : DFT calculations predict transition-state geometries to guide reaction design .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Dynamic Effects : Rotameric equilibria of the boronic acid group may cause unexpected splitting. Use D₂O exchange or low-temperature NMR (–40°C) to stabilize conformers .
- Impurity Analysis : LC-MS detects trace byproducts (e.g., deboronation products). Compare with reference spectra from X-ray crystallography (e.g., C–Cl bond length ~1.73 Å ).
Q. What strategies improve yields in multi-step syntheses using this boronic acid?
- Protection/Deprotection : Temporarily protect the boronic acid as a pinacol ester to prevent side reactions during subsequent steps .
- One-Pot Reactions : Sequential Suzuki-Miyaura and Buchwald-Hartwig couplings minimize intermediate isolation losses .
Applications in Academic Research
Q. What mechanisms underlie the biological activity of derivatives of this compound?
- Antibacterial Activity : The boronic acid moiety binds bacterial enzyme diols (e.g., penicillin-binding proteins), disrupting cell wall synthesis .
- Anticancer Potential : Derivatives inhibit proteasomes or tyrosine kinases via reversible boronate ester formation with catalytic threonine residues .
Q. How is this compound utilized in materials science (e.g., MOFs or sensors)?
- Metal-Organic Frameworks (MOFs) : Coordinate with transition metals (e.g., Pd) to create porous structures for gas storage. The methoxy group enhances hydrothermal stability .
- Glucose Sensors : Boronic acid-diol binding enables fluorescence-based detection. Functionalize with fluorophores (e.g., BODIPY) for real-time monitoring .
Analytical and Structural Characterization
Q. What advanced techniques confirm the structure and purity of this compound?
- X-Ray Crystallography : Resolve bond angles (e.g., B–O ~1.36 Å) and confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ = 187.39 m/z) and isotopic patterns .
- ²D NMR (COSY, HSQC) : Assign coupling between H4 pyridine proton and boron-attached hydroxyls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
